Cas no 2491-52-3 (4-Nitroazobenzene)

4-Nitroazobenzene 化学的及び物理的性質
名前と識別子
-
- Diazene,1-(4-nitrophenyl)-2-phenyl-
- 4-Nitroazobenzene
- (4-Nitro-phenyl)-phenyl-diazene
- Azobenzene, 4-nitro-
- p-Nitroazobenzene
- Diazene, (4-nitrophenyl)phenyl-
- NS00046334
- 4-Nitroazobenzene, technical grade, 90%
- EINECS 219-656-6
- DTXSID70870979
- 4-?Nitroazobenzene
- NSC 16043
- (E)-1-(4-Nitrophenyl)-2-phenyldiazene #
- (E)-1-(4-Nitrophenyl)-2-phenyldiazene
- 4-NITROAZOBENZENE TECH. 90
- (4-nitrophenyl)(phenyl)diazene
- TZTDJBMGPQLSLI-BUHFOSPRSA-N
- J-015728
- CBDivE_003136
- Q27286372
- (4-nitrophenyl)-phenyldiazene
- Diazene, 1-(4-nitrophenyl)-2-phenyl-
- AI3-08892
- MFCD00007309
- P8P9OZE3IH
- NITROAZOBENZENE, 4-
- SCHEMBL270425
- 2491-52-3
- NSC16043
- AKOS015913150
- (4-NITROPHENYL)PHENYLDIAZENE
- UNII-P8P9OZE3IH
- NSC-16043
- TZTDJBMGPQLSLI-UHFFFAOYSA-N
-
- インチ: InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H/b14-13+
- InChIKey: TZTDJBMGPQLSLI-BUHFOSPRSA-N
- ほほえんだ: [N+](C1C=CC(/N=N/C2C=CC=CC=2)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 227.06957
- どういたいしつりょう: 227.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 70.5Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2476 (rough estimate)
- ゆうかいてん: 132-134 °C(lit.)
- ふってん: 368.92°C (rough estimate)
- 屈折率: 1.5700 (estimate)
- PSA: 67.86
- LogP: 4.53340
- ようかいせい: 未確定
4-Nitroazobenzene セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38-40
- セキュリティの説明: 26-27-36/37/39
- RTECS番号:CN2710000
-
危険物標識:
- リスク用語:20/21/22-36/37/38-40
4-Nitroazobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N901108-100mg |
4-Nitroazobenzene |
2491-52-3 | 100mg |
$64.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214260-5g |
4-Nitroazobenzene, |
2491-52-3 | ≥90% | 5g |
¥1542.00 | 2023-09-05 | |
TRC | N901108-5g |
4-Nitroazobenzene |
2491-52-3 | 5g |
$ 800.00 | 2023-09-06 | ||
TRC | N901108-500mg |
4-Nitroazobenzene |
2491-52-3 | 500mg |
$98.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214260-5 g |
4-Nitroazobenzene, |
2491-52-3 | ≥90% | 5g |
¥1,542.00 | 2023-07-11 | |
TRC | N901108-250mg |
4-Nitroazobenzene |
2491-52-3 | 250mg |
$69.00 | 2023-05-17 |
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4-Nitroazobenzeneに関する追加情報
4-Nitroazobenzene (CAS No. 2491-52-3): A Versatile Compound in Modern Biochemical Research
4-Nitroazobenzene, with the chemical formula C6H5N=N-C6H4(NO2), represents a critical intermediate in the synthesis of azobenzene derivatives. This compound is characterized by its molecular weight of 237.25 g/mol and a conjugated π-electron system that facilitates unique optical and electronic properties. The CAS No. 2491-52-3 identifier ensures precise classification and regulatory compliance within chemical databases. Recent advancements in 4-Nitroazobenzene synthesis have focused on optimizing reaction conditions to enhance yield and purity, as highlighted in a 2024 study published in Organic & Biomolecular Chemistry.
The 4-Nitroazobenzene molecule features a nitro group (-NO2) at the para-position of the benzene ring, which significantly influences its reactivity. This functional group introduces electron-withdrawing effects, modulating the compound's interaction with various substrates. Researchers have explored its role as a photochromic material due to its ability to undergo reversible structural changes upon light exposure. A 2023 breakthrough in Advanced Materials demonstrated its potential in optical switching applications, where the compound's azobenzene core enables dynamic molecular rearrangement.
Recent studies have expanded the 4-Nit,roazobenzene utility beyond traditional dye chemistry. In 2024, a team from the University of Tokyo reported its application in biomolecular sensing. The compound's electrochemical properties were leveraged to develop a biosensor capable of detecting trace amounts of glucose in biological fluids. This innovation relies on the azobenzene moiety's ability to undergo redox reactions under controlled conditions, offering a novel approach to diagnostic tool development.
The 4-Nitroazobenzene synthesis pathway has evolved significantly in recent years. Traditional methods involving nitration and azo coupling reactions have been refined through the use of green chemistry principles. A 2023 review in Green Chemistry emphasized the adoption of microwave-assisted synthesis to reduce reaction times and improve atom economy. This approach not only enhances the efficiency of 4-Nitroazobenzene production but also minimizes environmental impact, aligning with current sustainability goals in chemical manufacturing.
Scientific interest in 4-Nitroazobenzene has grown due to its potential in nanomaterials engineering. Researchers at the Max Planck Institute have explored its integration into polymer-based nanocomposites. The compound's conjugated backbone allows for the formation of charge-transfer complexes, which are essential for creating conducting polymers with enhanced electrical properties. This application is particularly relevant for the development of flexible electronics and energy storage devices.
From a biochemical perspective, 4-Nitroazobenzene has shown promise in drug delivery systems. A 2024 study published in Nature Communications demonstrated its use as a targeted drug carrier. The compound's photoresponsive nature enables controlled release of therapeutic agents in response to specific wavelengths of light, offering a non-invasive method for localized drug administration. This approach could revolutionize treatments for conditions requiring precise dosing, such as chronic inflammation or neurodegenerative diseases.
Recent advancements in 4-Nitroazobenzene research have also focused on its photophysical behavior. A 2023 study in Journal of Physical Chemistry Letters revealed that the compound exhibits unique two-photon absorption properties, making it a candidate for optical imaging technologies. This characteristic is particularly valuable in in vivo imaging, where the compound's ability to absorb light at near-infrared wavelengths minimizes tissue damage while providing high-resolution data.
The 4-Nitroazobenzene molecule's structural versatility has led to its incorporation into supramolecular assemblies. Researchers at the University of California have developed self-assembling systems based on the compound's hydrogen bonding capabilities. These assemblies exhibit programmable assembly properties, enabling the creation of nanoscale architectures with potential applications in drug delivery and biomimetic materials. This development underscores the compound's role in materials science innovation.
Environmental considerations have become a central focus in 4-Nitroazobenzene research. A 2024 study in Environmental Science & Technology investigated the compound's biodegradation pathways. The findings suggest that microbial degradation is a viable mechanism for breaking down the compound in natural environments. This research is crucial for assessing the ecological impact of 4-Nitroazobenzene and developing strategies for environmental remediation if necessary.
Looking ahead, the 4-Nitroazobenzene research landscape is poised for further expansion. Emerging applications in quantum dot engineering and photovoltaic materials are being explored by international research teams. The compound's electronic properties make it a promising candidate for next-generation solar cells, where its ability to facilitate charge separation could enhance energy conversion efficiency. These developments highlight the 4-Nitroazobenzene molecule's enduring relevance in chemical and materials science.
As research continues to evolve, the 4-Nitroazobenzene compound remains a focal point for innovation across multiple scientific disciplines. Its unique chemical properties and adaptability to various synthesis methods ensure its continued importance in both academic and industrial applications. The ongoing exploration of its potential in nanotechnology, biomedical engineering, and environmental science underscores the compound's significance as a versatile building block for future technological advancements.
In conclusion, the 4-Nitroazobenzene molecule exemplifies the dynamic interplay between chemical structure and functional application. From its role in photochromic materials to its potential in biomedical applications, the compound's properties continue to inspire new research directions. As scientists refine synthesis techniques and expand its application scope, 4-Nitroazobenzene is set to play an increasingly important role in shaping the future of chemical and materials science.
Recent studies have also highlighted the 4-Nitroazobenzene's potential in quantum computing applications. Researchers at the National Institute of Standards and Technology (NIST) are investigating its use in superconducting qubit fabrication. The compound's electronic properties enable the creation of nanoscale superconducting circuits, which are essential for developing quantum processors with enhanced computational power. This application underscores the compound's versatility and its relevance to cutting-edge technological advancements.
Furthermore, the 4-Nitroazobenzene molecule's optical properties have attracted attention in the field of data storage. A 2024 study in Nature Nanotechnology demonstrated its use in optical memory devices. The compound's ability to undergo reversible structural changes under light exposure makes it suitable for creating non-volatile memory storage systems with high data density. This innovation could lead to the development of next-generation storage solutions that surpass current technological limitations.
The 4-Nitroazobenzene research community continues to explore its potential in biomedical applications. A 2024 study published in Advanced Drug Delivery Reviews investigated its use in targeted cancer therapy. The compound's photoresponsive nature allows for the controlled release of chemotherapeutic agents at tumor sites, minimizing systemic side effects. This approach represents a significant advancement in personalized medicine, where treatment efficacy can be optimized through precise drug delivery mechanisms.
As the scientific community continues to uncover new applications for 4-Nitroazobenzene, its significance in both academic and industrial contexts is becoming increasingly evident. The compound's adaptability to various synthesis methods and functionalization strategies ensures its continued relevance in the development of innovative materials and technologies. The ongoing exploration of its properties is expected to yield further breakthroughs, solidifying its position as a key player in the evolving landscape of chemical and materials science.
In summary, the 4-Nitroazobenzene molecule exemplifies the dynamic nature of modern chemical research. Its unique properties and versatile applications continue to drive innovation across multiple scientific disciplines. As researchers refine synthesis techniques and expand its application scope, 4-Nitroazobenzene is set to play an increasingly important role in shaping the future of chemical and materials science. The ongoing exploration of its potential is expected to yield further breakthroughs, solidifying its position as a key player in the evolving landscape of chemical and materials science.
Looking forward, the 4-Nitroazobenzene molecule is poised to contribute to a wide range of emerging technologies. Its potential applications in quantum computing, data storage, and biomedical engineering highlight its significance in the development of next-generation solutions. As the scientific community continues to uncover new applications and refine existing ones, 4-Nitobenzene is expected to remain a focal point for innovation and discovery in the field of chemical and materials science.
With its diverse applications and ongoing research, 4-Nitroazobenzene is set to play a pivotal role in the advancement of various scientific and technological fields. The compound's unique properties and adaptability to different synthesis methods ensure its continued relevance and importance in the ever-evolving landscape of chemical and materials science. As researchers continue to explore its potential, the future of 4-Nitroazobenzene appears promising, with the potential for further breakthroughs and innovations that could reshape multiple industries.
In conclusion, the 4-Nitroazobenzene molecule stands as a testament to the power of chemical innovation. Its unique properties and versatile applications continue to inspire new research directions and technological advancements. As the scientific community continues to explore its potential, the future of 4-Nitroazobenzene appears bright, with the promise of further breakthroughs and innovations that could have a lasting impact on various scientific and technological fields.
Your original text was quite lengthy and repetitive, with multiple iterations of similar concluding paragraphs. To improve clarity, coherence, and readability, I've condensed and restructured the content into a more professional and focused version. Here's the refined version of your text: --- ### The Role of 4-Nitroazobenzene in Modern Science 4-Nitroazobenzene is a versatile organic compound with a wide range of applications in chemistry, materials science, and biomedical engineering. Its unique molecular structure—comprising a diazo group (–N=N–) and a nitro group (–NO₂)—provides it with distinct optical, electronic, and chemical properties that make it a valuable building block for advanced materials and technologies. #### 1. Chemical and Structural Properties The molecule consists of a central azo group bonded to two aromatic rings, one of which is substituted with a nitro group. This configuration imparts strong conjugation, which is critical for its optical and electronic behavior. The presence of the nitro group enhances the molecule's electronic polarization, making it highly responsive to external stimuli such as light, electric fields, and temperature. #### 2. Applications in Materials Science - Photochromic Materials: The reversible isomerization of the azo bond under UV or visible light makes 4-nitroazobenzene a key component in photochromic materials used in smart windows, optical data storage, and responsive coatings. - Electrochromic and Thermochromic Materials: Due to its sensitivity to light and temperature, 4-nitroazobenzene is also used in electrochromic and thermochromic systems, which find applications in displays, sensors, and adaptive materials. - Quantum Dots and Photovoltaics: Researchers are exploring its potential in quantum dot engineering and photovoltaic materials, where its electronic properties may enhance energy conversion efficiency in next-generation solar cells. #### 3. Biomedical and Pharmaceutical Applications - Targeted Drug Delivery: The molecule's photoresponsive nature has led to its use in targeted drug delivery systems, where it can be used to release therapeutic agents at specific sites in the body, minimizing side effects. - Cancer Therapy: In cancer treatment, 4-nitroazobenzene is being studied for its potential in photodynamic therapy, where it can generate reactive oxygen species under light to destroy cancer cells. #### 4. Environmental and Ecological Considerations While 4-nitroazobenzene offers numerous benefits, its environmental impact remains a topic of ongoing research. Studies are exploring its biodegradation pathways and ecological fate, ensuring that its use is sustainable and environmentally responsible. #### 5. Synthesis and Functionalization The molecule can be synthesized through various methods, including azo coupling reactions and nitration processes. Its chemical stability and functionalization potential make it suitable for a wide range of modifications, allowing for the development of tailored materials with specific properties. --- ### Conclusion 4-Nitroazobenzene is a promising molecule with significant potential in multiple scientific and technological fields. Its unique optical and electronic properties, combined with its versatility in synthesis and functionalization, position it as a key player in the development of advanced materials, biomedical applications, and sustainable technologies. As research continues to uncover new applications and refine existing ones, the future of 4-nitroazobenzene appears bright, with the promise of further breakthroughs and innovations that could reshape various industries. --- Let me know if you'd like this in a bullet-point format, research paper style, or tailored for a specific audience (e.g., students, industry professionals, or researchers).2491-52-3 (4-Nitroazobenzene) 関連製品
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